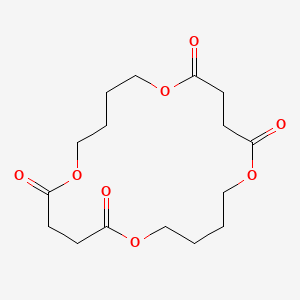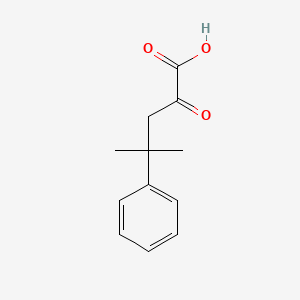
4-methyl-2-oxo-4-phenylpentanoic acid
Descripción general
Descripción
4-methyl-2-oxo-4-phenylpentanoic acid (MOPPA) is a naturally occurring carboxylic acid belonging to the family of alpha-keto acids. It is an important intermediate in the metabolism of amino acids and has been studied extensively in the fields of biochemistry and physiology. MOPPA is known to play an important role in many metabolic pathways and is involved in the synthesis of several important substances, including hormones, neurotransmitters, and vitamins. Furthermore, MOPPA has been studied for its potential therapeutic effects in various diseases, such as diabetes, obesity, and cancer.
Aplicaciones Científicas De Investigación
4-methyl-2-oxo-4-phenylpentanoic acid has been studied extensively in the fields of biochemistry and physiology. It has been found to be involved in the synthesis of several important substances, including hormones, neurotransmitters, and vitamins. Furthermore, 4-methyl-2-oxo-4-phenylpentanoic acid has been studied for its potential therapeutic effects in various diseases, such as diabetes, obesity, and cancer. 4-methyl-2-oxo-4-phenylpentanoic acid has also been studied for its role in the regulation of glucose and lipid metabolism, as well as its ability to modulate the activity of certain enzymes.
Mecanismo De Acción
4-methyl-2-oxo-4-phenylpentanoic acid is known to be involved in several metabolic pathways. It is known to act as an inhibitor of the enzyme acetyl-CoA carboxylase, which is involved in fatty acid synthesis. In addition, 4-methyl-2-oxo-4-phenylpentanoic acid is known to act as an agonist of the enzyme phosphoenolpyruvate carboxykinase, which is involved in gluconeogenesis. Furthermore, 4-methyl-2-oxo-4-phenylpentanoic acid has been found to modulate the activity of several other enzymes, including pyruvate dehydrogenase and citrate synthase.
Biochemical and Physiological Effects
4-methyl-2-oxo-4-phenylpentanoic acid has been found to have several biochemical and physiological effects. It has been found to modulate the activity of several enzymes involved in glucose and lipid metabolism, as well as its ability to modulate the activity of certain hormones and neurotransmitters. In addition, 4-methyl-2-oxo-4-phenylpentanoic acid has been found to have anti-inflammatory, anti-obesity, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-2-oxo-4-phenylpentanoic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages is that 4-methyl-2-oxo-4-phenylpentanoic acid is relatively easy to synthesize and is readily available in the laboratory. Furthermore, it is a relatively stable compound, making it ideal for use in long-term experiments. On the other hand, 4-methyl-2-oxo-4-phenylpentanoic acid is a relatively weak acid, making it difficult to use in certain experiments. It is also not very soluble in water, making it difficult to use in certain solvents.
Direcciones Futuras
4-methyl-2-oxo-4-phenylpentanoic acid has a wide range of potential applications in the fields of biochemistry and physiology. Future research should focus on further elucidating the role of 4-methyl-2-oxo-4-phenylpentanoic acid in metabolic pathways, as well as its potential therapeutic effects in various diseases. In addition, further research should investigate the potential of 4-methyl-2-oxo-4-phenylpentanoic acid to modulate the activity of various enzymes and hormones, as well as its ability to modulate the activity of various neurotransmitters. Finally, further research should investigate the potential of 4-methyl-2-oxo-4-phenylpentanoic acid to be used as a drug in the treatment of various diseases.
Propiedades
IUPAC Name |
4-methyl-2-oxo-4-phenylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2,8-10(13)11(14)15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFGKPKESVXEOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C(=O)O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-oxo-4-phenylpentanoic acid | |
CAS RN |
217195-70-5 | |
| Record name | 4-methyl-2-oxo-4-phenylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

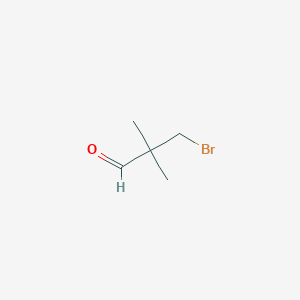
amine](/img/structure/B6596679.png)
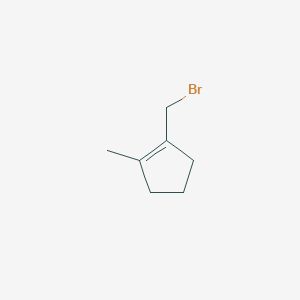
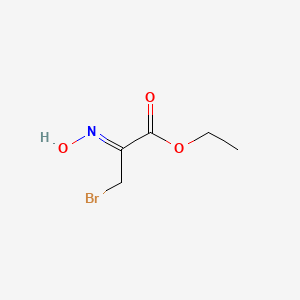

![3-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-methylpropanamide](/img/structure/B6596697.png)
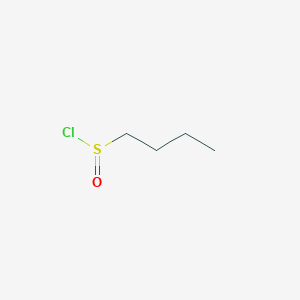
![(2S)-2-[(2S)-2-hydroxypropanamido]-3-phenylpropanoic acid](/img/structure/B6596714.png)

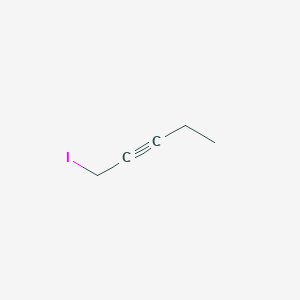
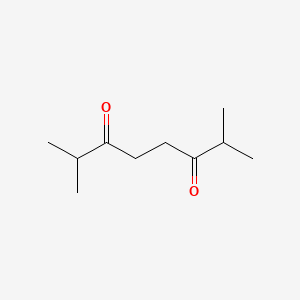
![3-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B6596747.png)

